molecular formula C18H18N4O4S B4844667 N~5~-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

N~5~-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B4844667
M. Wt: 386.4 g/mol
InChI Key: NOHJMLPDGSNIBJ-UHFFFAOYSA-N
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Description

N~5~-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple functional groups, including an oxadiazole ring, a thienyl group, and a phenoxyacetyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the thienyl group: This step often involves the use of thiophene derivatives, which can be introduced through various coupling reactions.

    Attachment of the phenoxyacetyl moiety: This can be accomplished using phenoxyacetic acid or its derivatives in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The phenoxyacetyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H~2~O~2~) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxyacetyl derivatives.

Scientific Research Applications

N~5~-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N5-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • Methyl 2-{[(2-methylphenoxy)acetyl]amino}benzoate
  • 2-ethoxy-4-(2-{[(2-methylphenoxy)acetyl]carbohydrazonoyl})phenyl 4-ethoxybenzoate

Uniqueness

N~5~-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring and thienyl group are particularly noteworthy, as they contribute to its potential as a versatile compound in various research applications.

Properties

IUPAC Name

N-[2-[[2-(2-methylphenoxy)acetyl]amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-12-5-2-3-6-13(12)25-11-15(23)19-8-9-20-17(24)18-21-16(22-26-18)14-7-4-10-27-14/h2-7,10H,8-9,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHJMLPDGSNIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~5~-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
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N~5~-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
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N~5~-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
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N~5~-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
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N~5~-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
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N~5~-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

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